molecular formula C5H6Cl2N2 B1501542 4-Chloropyridin-2-amine hydrochloride CAS No. 202216-99-7

4-Chloropyridin-2-amine hydrochloride

Cat. No. B1501542
M. Wt: 165.02 g/mol
InChI Key: RREGTVDJKWIDKM-UHFFFAOYSA-N
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Description

4-Chloropyridin-2-amine hydrochloride, also known as 4-Chloro-2-pyridinamine hydrochloride, is a chemical compound with the molecular formula C5H6Cl2N2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 4-Chloropyridin-2-amine involves the reaction of tert-butyl 4-chloropyridin-2-ylcarbamate with a 4N solution of hydrogen chloride in dioxane. The solution is stirred for 18 hours at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloropyridin-2-amine hydrochloride consists of a pyridine ring with a chlorine atom and an amine group attached to it . The average mass of the molecule is 165.020 Da and the monoisotopic mass is 163.990799 Da .


Chemical Reactions Analysis

4-Chloropyridin-2-amine hydrochloride is a versatile compound that is reactive towards nucleophilic substitution reactions . This makes it a valuable intermediate in organic synthesis. It is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .


Physical And Chemical Properties Analysis

4-Chloropyridin-2-amine hydrochloride is a white to light yellow crystalline powder . It has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .

properties

IUPAC Name

4-chloropyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGTVDJKWIDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693287
Record name 4-Chloropyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridin-2-amine hydrochloride

CAS RN

202216-99-7
Record name 4-Chloropyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-pyridinecarboxylic acid (5.95 g) in tert-butanol (89.25 mL) were added triethylamine (6.32 mL) and diphenylphosphoryl azide (8.95 mL). The mixture was stirred at 100° C. for overnight. To the solution was added water and the mixture was extracted with EtOAc and washed with water and brine. The extract was dried over MgSO4 and concentrated under reduced pressure. The residue was recrystallized with EtOAc to give a white solid. The solid was dissolved in dioxane (50 mL). To the solution was added 4M HCl in dioxane (90 mL) and the mixture was stirred at ambient temperature overnight. The mixture was concentrated under reduced pressure to give 4-chloro-2-pyridinamine hydrochloride (3.02 g) as a white solid.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Quantity
8.95 mL
Type
reactant
Reaction Step One
Quantity
89.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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